molecular formula C6H9N3 B596748 4-(Aminomethyl)pyridin-2-amine CAS No. 199296-51-0

4-(Aminomethyl)pyridin-2-amine

Cat. No. B596748
CAS RN: 199296-51-0
M. Wt: 123.159
InChI Key: YKQKTLFFQSDTGM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-2-amine is a compound that has derivatives acting as reversible inhibitors of various copper amine oxidases (CAOs) . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)pyridin-2-amine is C6H8N2, and its molecular weight is 108.1411 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Selective Recovery of Gold

4-(Aminomethyl)pyridin-2-amine has been used to functionalize nano-silica for the selective recovery of gold . The maximum adsorption capacity of Au (III) was 55.5 mg/g at pH 4.0 and room temperature . The adsorption mechanism lies on the chelation and ion exchange between gold ions and amines/hydroxyl groups .

Adsorption and Recovery of Metal Ions

As a nano-adsorbent, nano-silica functionalized with 4-(Aminomethyl)pyridin-2-amine has unique superiority in the removal and recovery of metal ions . It has been used for the adsorption and recovery of various metal ions such as lead, copper, mercury, cadmium, and nickel .

Synthesis of Various Ionic Liquids

4-(Aminomethyl)pyridin-2-amine can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

Synthesis of Complexes

4-(Aminomethyl)pyridin-2-amine can be used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .

Functionalization of Resin

4-(Aminomethyl)pyridin-2-amine can be used to functionalize poly (styrene-co-maleic anhydride) (PSMA) resin to facilitate the adsorption of uranium from aqueous solution .

Catalyst in Regioselective Acylation

4-Aminopyridine, a similar compound, can be used as a catalyst in the regioselective acylation of N-tosylhydrazide .

Synthesis of Derivatives for Neurological Disorder Studies

4-Aminopyridine can be used as a starting material in the synthesis of 4-aminopyridine derivatives for neurological disorder studies .

Formation of Methoxo-Bridged Copper (II) Complexes

2-Amino-4-methylpyridine, another similar compound, acts as a ligand and forms methoxo-bridged copper (II) complexes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2-Picolylamine, a similar compound, is a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates. It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex . These applications suggest potential future directions for the use of 4-(Aminomethyl)pyridin-2-amine.

properties

IUPAC Name

4-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQKTLFFQSDTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652988
Record name 4-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyridin-2-amine

CAS RN

199296-51-0
Record name 4-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Aminopyridine-4-carbonitrile (L. W. Deady et al, Aust. J. Chem., 35, 2025 (1982)) is reduced catalytically according to the procedure of D. E. Beattie et al for the preparation of 2-amino-3-aminomethyl pyridine (J. Med. Chem, 20, 718, (1977)) to give the title compound.
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Synthesis routes and methods II

Procedure details

In a sealed flask, a well stirred mixture of 2-amino-isonicotinonitrile (12.6 g, 106.0 mmol), Et3N (98 mL) and Pd/C 10% (15.0 g) in EtOH (400 mL) was placed under an H2 atmosphere (50 psi) and hydrogenated at RT for 12 h. The catalyst was filtered through a Celite pad and washed with MeOH. The filtrate was concentrated to dryness to yield the title compound (11.6 g, 94.2 mmol, 89%) as a white solid, which was used without further purification. MS: 122 [M−1]+; HPLC: AtRet=0.16.
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12.6 g
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98 mL
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400 mL
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15 g
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89%

Synthesis routes and methods III

Procedure details

(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine (12 g, 50 mmole) was dissolved in TFA (150 mL) and heated to reflux for 1 h. After cooling, the reaction mixture was concentrated in vacuum and the residue was partitioned between HCl (1N, aq.) and EtOAc. The aqueous layer was washed with EtOAc then hexanes and concentrated to dryness in vacuum to give an off white solid as a dihydrochloric salt.
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(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine
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12 g
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150 mL
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Synthesis routes and methods IV

Procedure details

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